molecular formula C10H11ClN2O2 B6610433 methyl 6-amino-1H-indole-3-carboxylate hydrochloride CAS No. 2763779-42-4

methyl 6-amino-1H-indole-3-carboxylate hydrochloride

Cat. No. B6610433
CAS RN: 2763779-42-4
M. Wt: 226.66 g/mol
InChI Key: MZVAXPMLVNVMDO-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride (MICA) is a novel small molecule compound derived from indole-3-carboxylic acid that has a wide range of applications in scientific research. MICA has been studied extensively in the fields of biochemistry, pharmacology, and physiology due to its unique properties and potential therapeutic effects.

Scientific Research Applications

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been extensively studied in scientific research due to its unique properties and potential therapeutic effects. It has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been studied as a potential modulator of the immune system and as an antioxidant. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been studied as a potential anti-inflammatory agent and as a potential therapeutic agent for the treatment of neurological disorders.

Mechanism of Action

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines and by stimulating the production of anti-inflammatory cytokines. It has also been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to modulate the activity of certain enzymes involved in the metabolism of glucose and fatty acids.
Biochemical and Physiological Effects
methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 and to stimulate the production of anti-inflammatory cytokines such as IL-10. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of glucose and fatty acids. Furthermore, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to possess antioxidant properties and to modulate the activity of various cell signaling pathways.

Advantages and Limitations for Lab Experiments

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride has several advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and availability. Additionally, methyl 6-amino-1H-indole-3-carboxylate hydrochloride is relatively stable and can be stored for long periods of time. However, one of the major limitations is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The potential applications of methyl 6-amino-1H-indole-3-carboxylate hydrochloride in scientific research are vast and there are numerous future directions that can be explored. One potential direction is to investigate the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on various diseases and disorders. Additionally, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on the immune system and its potential as an antioxidant. Furthermore, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on cell signaling pathways and its potential as a therapeutic agent for neurological disorders. Finally, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on metabolic pathways and its potential as a modulator of glucose and fatty acid metabolism.

Synthesis Methods

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride can be synthesized from indole-3-carboxylic acid and methyl chloride in a simple two-step synthesis. The first step involves the condensation of indole-3-carboxylic acid and methyl chloride in the presence of an acid catalyst to form the intermediate 6-amino-1H-indole-3-carboxylate methyl ester. The second step involves the hydrolysis of the ester in the presence of hydrochloric acid to form methyl 6-amino-1H-indole-3-carboxylate hydrochloride.

properties

IUPAC Name

methyl 6-amino-1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9;/h2-5,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAXPMLVNVMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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